

Commercial Sources and Application Notes for Synthetic 15(S)-HETE Ethanolamide

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Compound of Interest

Compound Name: 15(S)-HETE Ethanolamide

Cat. No.: B13392758

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources for synthetic 15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide, a significant lipid signaling molecule. It also includes detailed application notes and experimental protocols to facilitate its use in research and drug development.

Introduction

15(S)-HETE Ethanolamide is an endogenous cannabinoid analog and a metabolite of anandamide (AEA) formed through the action of 15-lipoxygenase (15-LOX).[1] It exhibits biological activity by interacting with the cannabinoid receptor 1 (CB1) and inhibiting fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. [1] This dual activity makes **15(S)-HETE Ethanolamide** a molecule of interest for studying the endocannabinoid system and its role in various physiological and pathological processes.

Commercial Availability

Synthetic **15(S)-HETE Ethanolamide** is available from several reputable suppliers of research biochemicals. The quality and formulation may vary, so it is crucial to consult the supplier's technical datasheets for specific details.

Supplier	Product Name	CAS Number	Purity	Formulation
Cayman Chemical	15(S)-HETE Ethanolamide	161744-53-2	≥98%	A solution in ethanol
KKL Med Inc.	15(S)-HETE Ethanolamide	161744-53-2	≥98%	Not specified
BOC Sciences	15(S)-HETE ethanolamide	161744-53-2	Not specified	Not specified

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₂ H ₃₇ NO ₃
Molecular Weight	363.5 g/mol
Appearance	Typically a solution
Storage	-20°C
Solubility	Soluble in organic solvents such as ethanol and DMSO.

Biological Activity and Applications

15(S)-HETE Ethanolamide is a valuable tool for investigating the endocannabinoid system. Its primary known activities are:

- **CB1 Receptor Ligand:** It is a less potent ligand for the CB1 receptor compared to anandamide.[\[1\]](#)
- **FAAH Inhibitor:** It inhibits the activity of fatty acid amide hydrolase, thereby increasing the levels of endogenous cannabinoids like anandamide.[\[1\]](#)

These properties make it suitable for a range of research applications, including:

- Studying endocannabinoid metabolism: Investigating the pathways of anandamide degradation and the role of its metabolites.
- Modulating cannabinoid signaling: Examining the downstream effects of combined CB1 receptor interaction and FAAH inhibition.
- Investigating the physiological roles of 15-LOX metabolites: Elucidating the functions of oxygenated endocannabinoids in various biological systems.

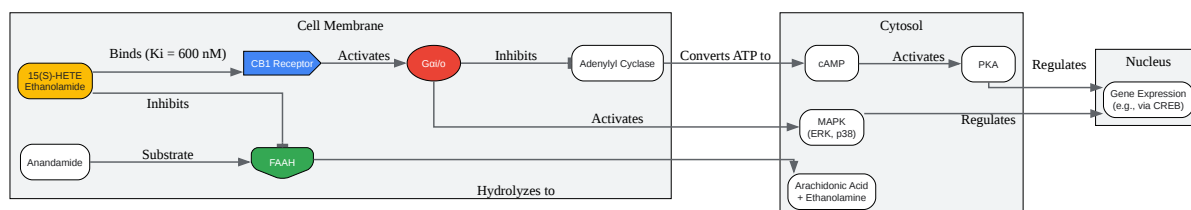
Quantitative Biological Data

Parameter	Target	Value	Comparison
K _i	Human CB1 Receptor	600 nM	Anandamide K _i = 90 nM[1]

Signaling Pathways

15(S)-HETE Ethanolamide, through its interaction with the CB1 receptor and inhibition of FAAH, can modulate several downstream signaling pathways. CB1 receptors are G-protein coupled receptors (GPCRs) primarily coupled to G_{i/o} proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. [2] Furthermore, activation of CB1 can modulate various ion channels and activate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38.

The parent compound, 15(S)-HETE, has been shown to influence several signaling cascades that may also be relevant to the ethanolamide derivative. These include the p38 MAPK, PI3K/Akt/mTOR, and TGF-β1/Smad2/3 pathways.[3][4]



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Caption: Signaling pathways of **15(S)-HETE Ethanolamide**.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of **15(S)-HETE Ethanolamide**. It is recommended to optimize concentrations and incubation times for specific experimental systems.

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of **15(S)-HETE Ethanolamide** on FAAH activity using a fluorometric assay.

Materials:

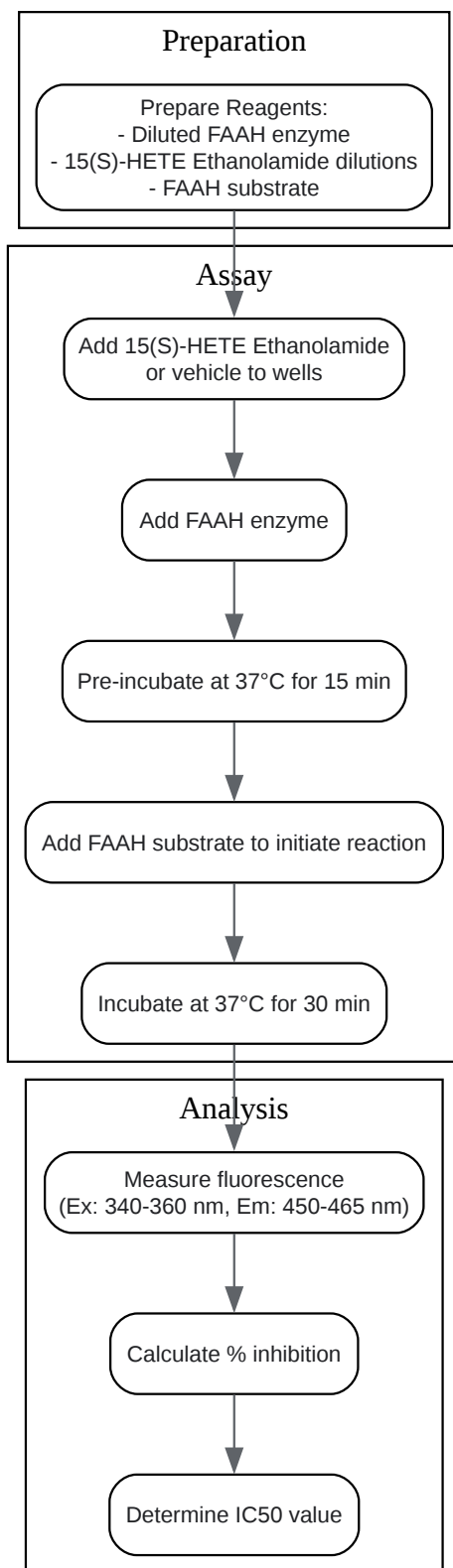
- Recombinant human FAAH enzyme
- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
- FAAH substrate (e.g., AMC-arachidonoyl amide)
- **15(S)-HETE Ethanolamide** stock solution (in ethanol or DMSO)

- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare Reagents:
 - Dilute the FAAH enzyme to the desired concentration in cold assay buffer.
 - Prepare a series of dilutions of **15(S)-HETE Ethanolamide** in assay buffer. Include a vehicle control (buffer with the same concentration of ethanol or DMSO).
 - Prepare the FAAH substrate solution in the assay buffer.
- Assay Protocol:
 - Add 20 µL of the diluted **15(S)-HETE Ethanolamide** or vehicle control to the wells of the 96-well plate.
 - Add 160 µL of the diluted FAAH enzyme solution to each well.
 - Pre-incubate the plate at 37°C for 15 minutes.
 - Initiate the reaction by adding 20 µL of the FAAH substrate solution to each well.
 - Incubate the plate at 37°C for 30 minutes, protected from light.
- Data Acquisition and Analysis:
 - Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
 - Subtract the background fluorescence (wells without enzyme).
 - Calculate the percentage of inhibition for each concentration of **15(S)-HETE Ethanolamide** compared to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value.



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Caption: Experimental workflow for FAAH inhibition assay.

Protocol 2: CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **15(S)-HETE Ethanolamide** for the CB1 receptor.

Materials:

- Membrane preparation from cells expressing human CB1 receptor
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
- Radioligand (e.g., [³H]CP-55,940)
- Non-specific binding control (a high concentration of a known CB1 ligand)
- **15(S)-HETE Ethanolamide** stock solution (in ethanol or DMSO)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare Reagents:
 - Prepare serial dilutions of **15(S)-HETE Ethanolamide** in binding buffer.
 - Dilute the radioligand to the desired concentration in binding buffer.
- Assay Protocol:
 - In a reaction tube, combine:

- 50 μ L of **15(S)-HETE Ethanolamide** dilution or buffer (for total binding) or non-specific control.
- 50 μ L of radioligand solution.
- 400 μ L of membrane preparation.
- Incubate at 30°C for 60 minutes.
- Filtration and Washing:
 - Rapidly filter the reaction mixture through glass fiber filters under vacuum.
 - Wash the filters three times with ice-cold binding buffer.
- Data Acquisition and Analysis:
 - Place the filters in scintillation vials with scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
 - Calculate the specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the concentration of **15(S)-HETE Ethanolamide**.
 - Determine the IC₅₀ value and calculate the K_i using the Cheng-Prusoff equation.

Conclusion

Synthetic **15(S)-HETE Ethanolamide** is a commercially available tool for researchers investigating the endocannabinoid system. Its dual action as a CB1 receptor ligand and an FAAH inhibitor provides a unique pharmacological profile for studying the complex regulation of endocannabinoid signaling. The provided protocols and signaling information serve as a starting point for designing and conducting experiments to further elucidate the biological roles of this and related lipid mediators.

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